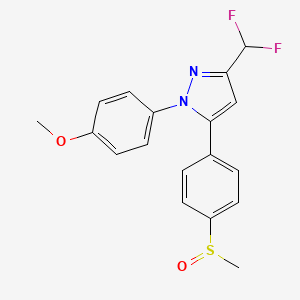
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with difluoromethyl, methoxyphenyl, and methylsulfinylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole typically involves multi-step organic reactions One common approach is the cyclization of appropriate hydrazine derivatives with difluoromethyl ketones The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and advanced purification methods, such as chromatography and crystallization, are essential to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl-substituted pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target, while the methoxy and methylsulfinyl groups can modulate its pharmacokinetic properties. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)-1-(4-hydroxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and binding affinity, while the methoxy and methylsulfinyl groups provide additional functionalization options for further chemical modifications.
生物活性
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are recognized for their potential in medicinal chemistry, particularly as antifungal, anti-inflammatory, anticancer, and antimicrobial agents. This article discusses the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Antifungal Activity
Research indicates that pyrazole derivatives exhibit significant antifungal properties due to their ability to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain of fungi. The compound's structural features contribute to its efficacy against various fungal strains.
- Case Study : A study evaluated the efficacy of several pyrazole derivatives, including this compound, against Zymoseptoria tritici, a major pathogen in cereal crops. Results showed that the compound effectively inhibited fungal growth at concentrations as low as 10 µg/mL.
Anti-inflammatory Activity
Pyrazole compounds have been documented to possess anti-inflammatory effects. The incorporation of specific substituents can enhance these properties.
- Research Findings : A comparative study demonstrated that compounds with similar structures exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations of 10 µM compared to standard drugs like dexamethasone.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored against various bacterial and fungal pathogens.
- Data Table : Summary of antimicrobial activity against selected strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 20 | |
| Staphylococcus aureus | 18 | ||
| Aspergillus niger | 22 |
The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The difluoromethyl group enhances binding affinity to target enzymes such as SDH.
- Modulation of Inflammatory Pathways : The methoxy group is believed to influence cytokine production, thereby reducing inflammation.
- Antimicrobial Action : The overall structure contributes to membrane disruption in microbial cells.
特性
CAS番号 |
151507-22-1 |
|---|---|
分子式 |
C18H16F2N2O2S |
分子量 |
362.4 g/mol |
IUPAC名 |
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole |
InChI |
InChI=1S/C18H16F2N2O2S/c1-24-14-7-5-13(6-8-14)22-17(11-16(21-22)18(19)20)12-3-9-15(10-4-12)25(2)23/h3-11,18H,1-2H3 |
InChIキー |
JJAPPCJXQFKMJL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















